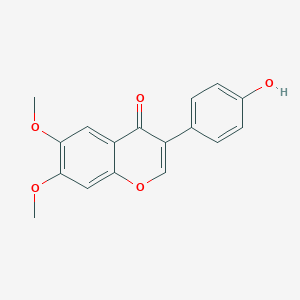

3-(4-Hydroxyphenyl)-6,7-dimethoxy-4H-chromen-4-one

Vue d'ensemble

Description

3-(4-Hydroxyphenyl)-6,7-dimethoxy-4H-chromen-4-one is a chemical compound belonging to the class of chromones, which are known for their diverse biological activities. This compound features a chromone core substituted with hydroxy and methoxy groups, making it a potential candidate for various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenyl)-6,7-dimethoxy-4H-chromen-4-one typically involves the condensation of appropriate phenolic and methoxy-substituted precursors under controlled conditions. One common method includes the use of a base-catalyzed cyclization reaction, where the starting materials are subjected to high temperatures and specific catalysts to form the chromone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Hydroxyphenyl)-6,7-dimethoxy-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinones.

Reduction: The chromone ring can be reduced to form dihydrochromones.

Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Dihydrochromones.

Substitution: Various substituted chromones depending on the reagents used.

Applications De Recherche Scientifique

Biological Activities

3-(4-Hydroxyphenyl)-6,7-dimethoxy-4H-chromen-4-one exhibits several noteworthy biological activities:

Antioxidant Properties

The compound's hydroxy and methoxy groups enable it to scavenge free radicals effectively. This property is crucial for reducing oxidative stress, which is linked to various diseases .

Antimicrobial Activity

Research indicates that this compound can disrupt microbial cell membranes and inhibit enzyme activity, making it a potential candidate for developing antimicrobial agents .

Anticancer Potential

Studies have shown that this compound may induce apoptosis in cancer cells by modulating key signaling pathways. Its ability to inhibit lipid accumulation has been explored as a strategy for managing non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) due to its effects on peroxisome proliferator-activated receptor gamma coactivator 1α (PGC1α) .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties, which are beneficial in treating chronic inflammatory conditions. Its mechanism involves the modulation of pro-inflammatory cytokines.

Industrial Applications

Beyond its medicinal uses, this compound finds applications in various industries:

Dyes and Pigments

Due to its chromophoric properties, this compound is utilized in the development of dyes and pigments. Its vibrant color can be leveraged in textiles and coatings .

Food Industry

The antioxidant properties of the compound make it suitable for use as a natural preservative in food products. It helps prolong shelf life by preventing oxidative degradation.

Case Studies

Here are some documented studies that highlight the applications of this compound:

Mécanisme D'action

The mechanism of action of 3-(4-Hydroxyphenyl)-6,7-dimethoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxy and methoxy groups can scavenge free radicals, reducing oxidative stress.

Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit enzyme activity.

Anticancer Activity: It may induce apoptosis in cancer cells by modulating signaling pathways and gene expression.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(4-Hydroxyphenyl)propanoic acid: Known for its antioxidant properties.

3-(4-Hydroxyphenyl)amino)propanoic acid: Studied for its anticancer and antimicrobial activities.

4-Hydroxyphenylpyruvic acid: An intermediate in amino acid metabolism with potential therapeutic applications.

Uniqueness

3-(4-Hydroxyphenyl)-6,7-dimethoxy-4H-chromen-4-one stands out due to its unique combination of hydroxy and methoxy groups on the chromone core, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.

Activité Biologique

3-(4-Hydroxyphenyl)-6,7-dimethoxy-4H-chromen-4-one, a flavonoid compound, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a chromone backbone with specific substitutions: a hydroxy group at the 3-position and methoxy groups at the 6 and 7 positions. Its molecular formula contributes to its reactivity and biological activity.

| Property | Details |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 270.28 g/mol |

| Solubility | Soluble in organic solvents like DMSO |

The biological activity of this compound can be attributed to several key mechanisms:

- Antioxidant Activity : The hydroxy and methoxy groups can scavenge free radicals, thereby reducing oxidative stress. This property is crucial in preventing cellular damage associated with various diseases .

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by disrupting microbial cell membranes and inhibiting enzymatic functions. Studies indicate that it has potent effects against both Gram-positive and Gram-negative bacteria .

- Anticancer Activity : Research suggests that this flavonoid may induce apoptosis in cancer cells by modulating critical signaling pathways. It has been shown to inhibit tumor growth in various cancer models .

Antimicrobial Studies

A series of studies have evaluated the antimicrobial efficacy of this compound against different bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.39 - 6.25 µg/mL |

| Escherichia coli | 0.94 - 1.16 µg/mL |

| Bacillus subtilis | 0.78 - 1.56 µg/mL |

These results indicate that the compound is particularly effective against Staphylococcus aureus, which is known for its antibiotic resistance .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Key Findings : The compound induced apoptosis in a dose-dependent manner, with significant reductions in cell viability observed at concentrations above 25 µM .

Case Studies

- Idiopathic Pulmonary Fibrosis Model : In a mouse model of pulmonary fibrosis, treatment with this compound resulted in decreased disease severity and reduced extracellular matrix deposition, indicating potential therapeutic benefits in fibrotic diseases .

- Chronic Wound Healing : A study demonstrated enhanced wound healing properties in diabetic mice when treated with this flavonoid, attributed to its antioxidant and anti-inflammatory effects.

Propriétés

IUPAC Name |

3-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-20-15-7-12-14(8-16(15)21-2)22-9-13(17(12)19)10-3-5-11(18)6-4-10/h3-9,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSUUSZLVOWNGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452763 | |

| Record name | 7-O-Methylglycitein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75199-40-5 | |

| Record name | 7-O-Methylglycitein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.